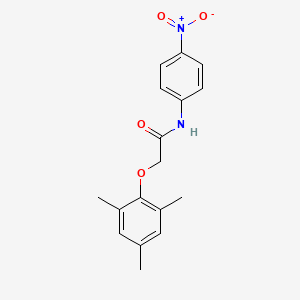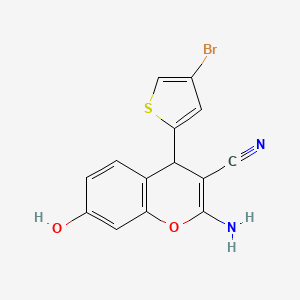
N-(2-cyanophenyl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyanophenyl)-3-(phenylthio)propanamide, commonly known as CP-47,497, is a synthetic cannabinoid that has been the subject of scientific research for several years. It was first synthesized in the 1990s as part of a research project aimed at developing new compounds that could mimic the effects of natural cannabinoids found in the cannabis plant. CP-47,497 has since been studied extensively for its potential therapeutic applications, as well as its effects on the body and brain.
Wirkmechanismus
CP-47,497 acts on the body's endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain perception, inflammation, and mood. The compound binds to cannabinoid receptors in the brain and other tissues, producing a variety of effects depending on the specific receptor subtype and location. Studies have shown that CP-47,497 has a high affinity for CB1 receptors, which are primarily found in the brain and central nervous system.
Biochemical and Physiological Effects:
CP-47,497 has been shown to produce a variety of biochemical and physiological effects in animal models. These include analgesia, anti-inflammatory effects, and changes in mood and behavior. The compound has also been shown to affect the release of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-47,497 for lab experiments is its high potency and selectivity for CB1 receptors. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological processes. However, the compound's synthetic nature and lack of natural analogs may limit its relevance to the study of natural cannabinoids found in the cannabis plant.
Zukünftige Richtungen
There are several potential future directions for research on CP-47,497 and related compounds. These include further investigation of its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. Additionally, future research may focus on developing new synthetic cannabinoids with improved potency, selectivity, and safety profiles. Finally, research may also investigate the potential risks associated with the use of synthetic cannabinoids, including their potential for abuse and dependence.
Synthesemethoden
CP-47,497 is synthesized through a multi-step process involving the reaction of various chemicals, including 2-cyanophenyl magnesium bromide and 3-bromothiophene. The final product is purified through a series of chromatography and recrystallization steps to obtain a pure form of the compound.
Wissenschaftliche Forschungsanwendungen
CP-47,497 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of areas. Some of the most promising research has focused on the compound's potential as an analgesic, with studies showing that it may be effective in reducing pain and inflammation in animal models. Other research has investigated its potential as an anti-inflammatory agent, with some studies suggesting that it may be effective in reducing inflammation in the brain and other tissues.
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c17-12-13-6-4-5-9-15(13)18-16(19)10-11-20-14-7-2-1-3-8-14/h1-9H,10-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPQRVLIKVOMBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-methyl-1,4-diazepan-1-yl)-2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-3(2H)-pyridazinone](/img/structure/B5136737.png)
![ethyl N-[{5-bromo-2-[(4-chlorobenzoyl)amino]phenyl}(phenyl)methyl]glycinate](/img/structure/B5136744.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5136752.png)

![methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-4-methyl-5-{[(3-nitrophenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5136770.png)
![3-[(3,4-dichlorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5136777.png)
![1-[(3-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5136781.png)

![5-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136796.png)


![3-[5-(dimethylamino)-2,4-pentadien-1-ylidene]-2,4-pentanedione](/img/structure/B5136821.png)
![2-[4-(cyclopropylmethyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5136830.png)
![6-(3-{1-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-4-pyrimidinamine](/img/structure/B5136848.png)